molecular formula C12H12N2O2 B15144484 Ethyl 3-methyl-2-quinoxalinecarboxylate-d4

Ethyl 3-methyl-2-quinoxalinecarboxylate-d4

Cat. No.: B15144484
M. Wt: 220.26 g/mol
InChI Key: IRZHLIWGVQPMHU-UGWFXTGHSA-N
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Description

Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 is a deuterated derivative of ethyl 3-methyl-2-quinoxalinecarboxylate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d4) makes it especially useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 typically involves the deuteration of ethyl 3-methyl-2-quinoxalinecarboxylate. The process generally includes the following steps:

    Starting Material: Ethyl 3-methyl-2-quinoxalinecarboxylate.

    Purification: The final product is purified using techniques like chromatography to ensure the desired level of deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, making it a valuable tool in studying biochemical pathways. The exact pathways and targets depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 can be compared with other similar compounds such as:

    Ethyl 3-methyl-2-quinoxalinecarboxylate: The non-deuterated version, which is less useful in mass spectrometry due to the lack of deuterium labeling.

    3-methylquinoxaline-2-carboxylic acid: A related compound with different functional groups, affecting its chemical reactivity and applications.

    Quinoxaline derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.

This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3/i4D,5D,6D,7D

InChI Key

IRZHLIWGVQPMHU-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)OCC)C)[2H])[2H]

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C

Origin of Product

United States

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